molecular formula C10H10O2 B3274258 (E)-4-Phenyl-2-butenoic acid CAS No. 60341-39-1

(E)-4-Phenyl-2-butenoic acid

Cat. No.: B3274258
CAS No.: 60341-39-1
M. Wt: 162.18 g/mol
InChI Key: SCBUQIQXUBOQAI-XBXARRHUSA-N
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Description

(E)-4-Phenyl-2-butenoic acid is an organic compound characterized by a phenyl group attached to a butenoic acid chain. This compound is known for its unique structural configuration, where the phenyl group is positioned trans to the carboxylic acid group across the double bond. This configuration imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-Phenyl-2-butenoic acid can be synthesized through various methods. One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cinnamic acid derivatives. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions, using catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Phenyl-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding 4-phenylbutanoic acid.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Benzoic acid.

    Reduction: 4-Phenylbutanoic acid.

    Substitution: Nitro-4-phenyl-2-butenoic acid, halo-4-phenyl-2-butenoic acid.

Scientific Research Applications

(E)-4-Phenyl-2-butenoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various aromatic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Phenyl-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(E)-4-Phenyl-2-butenoic acid can be compared with other similar compounds, such as:

    Cinnamic acid: Similar structure but lacks the trans configuration of the phenyl group.

    4-Phenylbutanoic acid: Similar structure but lacks the double bond.

    Phenylacetic acid: Similar aromatic ring but with a different side chain.

Uniqueness: The trans configuration of the phenyl group in this compound imparts unique chemical properties and reactivity, distinguishing it from other similar compounds. This configuration can influence the compound’s stability, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(E)-4-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBUQIQXUBOQAI-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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